
Terazosin
Overview
Description
Terazosin is a selective α1-adrenoceptor antagonist approved for the treatment of benign prostatic hyperplasia (BPH) and hypertension . It acts by relaxing smooth muscle in the prostate and bladder neck, reducing urethral resistance and improving urinary flow . This compound demonstrates high bioavailability and a long half-life (~12 hours), enabling once-daily dosing . Clinical trials have shown significant symptom improvement in 70% of BPH patients, with a 30% reduction in symptom scores over six months . Beyond its primary indications, recent studies reveal additional therapeutic potentials, including anti-virulence effects against Salmonella Typhimurium and neuroprotective properties via Pgk1 activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by dissolving (4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)-piperazine in alcohol, heating the slurry, adding concentrated hydrochloric acid, and further heating the mixture. This process yields this compound hydrochloride in various polymorphic forms, including solvent-free forms and solvates .
Chemical Reactions Analysis
Metabolic Reactions
Terazosin is hepatically metabolized through enzymatic pathways, producing several derivatives :
Primary metabolites :
-
6-O-demethyl this compound : Formed via demethylation at the methoxy group on the quinazoline ring.
-
7-O-methyl this compound : Retains methylation at the 7-position but undergoes further oxidation.
-
Piperazine derivative : Cleavage of the piperazine-tetrahydrofuran carbonyl bond.
-
Diamine derivative : Further breakdown of the quinazoline core.
Table 1: Michaelis-Menten Parameters for this compound Metabolism
Condition | (μM) | (nmol/min/mg protein) | (μL/min/mg protein) |
---|---|---|---|
Control | 23.4 | 1.74 | 74.3 |
DA-8159 Inhibition | 43.2 | 1.79 | 41.4 |
Data derived from rat liver microsomal studies . DA-8159, a phosphodiesterase-5 inhibitor, competitively inhibits this compound metabolism by increasing .
Table 2: Binding Affinity of this compound Enantiomers
Compound | (nM) for α1 Receptor | (nM) for α2 Receptor | Selectivity Ratio (α1/α2) |
---|---|---|---|
R(+)-Terazosin | 1.2 | 320 | 267 |
S(-)-Terazosin | 1.3 | 42 | 32 |
Racemic Mixture | 1.2 | 180 | 150 |
Binding studies using rat liver (α1) and cerebral cortex (α2) membranes .
Interaction with Phosphoglycerate Kinase 1 (Pgk1)
This compound directly binds Pgk1, enhancing its ATPase activity and promoting ATP release :
This interaction involves the quinazoline core of this compound, which stabilizes Pgk1’s active conformation.
Stability and Degradation
This compound remains stable under physiological conditions but degrades under extreme pH or UV exposure:
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Primary Medical Applications
-
Benign Prostatic Hyperplasia (BPH)
- Terazosin is effective in alleviating lower urinary tract symptoms associated with BPH. Clinical trials indicate that it significantly improves urinary flow rates and reduces symptom severity compared to placebo .
- Data Table: Efficacy in BPH Treatment
Study Sample Size Baseline Symptom Score Change in Symptom Score Change in Peak Flow Rate Study 1 54 10.1 -4.5 +3.0 mL/sec Study 2 85 12.2 -5.3 +2.9 mL/sec Study 3 73 10.9 -4.6 +2.6 mL/sec
-
Hypertension
- This compound is utilized to manage hypertension, particularly in patients with diastolic blood pressures of 95 mm Hg or greater. Studies have demonstrated significant reductions in blood pressure with varying doses, showing its effectiveness as a monotherapy or in combination with other antihypertensive agents .
Emerging Applications
- Post-Traumatic Stress Disorder (PTSD)
- Chronic Pain Syndromes
- Neuroprotection
- Arterial Stiffness Improvement
- Idiopathic Oligozoospermia
Mechanism of Action
Terazosin selectively inhibits alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This inhibition reduces vascular resistance and improves urinary flow. The molecular targets include alpha-1 adrenoceptors, and the pathways involved are primarily related to the adrenergic signaling cascade .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Profiles
Terazosin belongs to the quinazoline-derived α1-blockers, which include prazosin and doxazosin , while tamsulosin (a sulfonamide derivative) represents a structurally distinct class.
Compound | Core Structure | Selectivity (α1:α2) | Half-Life (Hours) | Key Therapeutic Use(s) |
---|---|---|---|---|
This compound | Quinazoline | 12:1 | ~12 | BPH, Hypertension |
Prazosin | Quinazoline | 5:1 | 2–3 | Hypertension |
Doxazosin | Quinazoline | 10:1 | 22 | BPH, Hypertension |
Tamsulosin | Sulfonamide | 38:1 | 9–15 | BPH (uroselective) |
Structural Differentiation :
- Prazosin vs. This compound : Prazosin has a furan ring, while this compound features a tetrahydrofuran group, enhancing its half-life .
- Tamsulosin : Lacks the quinazoline core, contributing to its uroselectivity and reduced blood pressure effects .
Clinical Efficacy in BPH
This compound vs. 5α-Reductase Inhibitors (Finasteride)
Parameter | This compound (n=305) | Finasteride (n=309) | Combination (n=309) |
---|---|---|---|
Symptom Score Reduction | 6.6 points | 3.9 points | 6.2 points |
Discontinuation Rate | 5.9% | 4.8% | 7.8% |
This compound vs. Doxazosin and Tamsulosin
- Doxazosin : Comparable efficacy to this compound in BPH but with a longer half-life (22 hours) .
- Tamsulosin : Shows similar symptom improvement but fewer cardiovascular side effects (e.g., orthostatic hypotension) due to uroselectivity .
Apoptosis Induction in Prostate Cancer
Quinazoline-derived α1-blockers (this compound, doxazosin) uniquely induce apoptosis in prostate cancer cells via α1-adrenoceptor-independent mechanisms, unlike tamsulosin .
Compound | Apoptosis Induction (PC-3 Cells) | Mechanism |
---|---|---|
This compound | Yes (EC₅₀: 10 μM) | Downregulates Bcl-2, activates caspases |
Doxazosin | Yes (EC₅₀: 8 μM) | Inhibits FAK/PI3K/Akt pathway |
Tamsulosin | No | – |
Key Findings :
- In Vivo Efficacy: Doxazosin reduced PC-3 xenograft tumor volume by 50% in SCID mice .
Anti-Virulence and Neuroprotective Effects
Anti-Virulence Activity
This compound uniquely inhibits Salmonella Typhimurium virulence by:
- Reducing biofilm formation (50% inhibition at 25 μg/mL) .
- Downregulating quorum sensing (QS) and type III secretion system (T3SS) genes .
Neuroprotection via Pgk1 Activation
This compound analogs (e.g., compound 12b ) enhance ATP synthesis by agonizing Pgk1, showing neuroprotective effects in Parkinson’s disease models .
Analog | Pgk1 Activation (Fold vs. Control) | Neuroprotection (MPP+ Model) |
---|---|---|
This compound | 1.5x | Moderate |
12b | 3.2x | Significant (80% cell viability) |
Antimalarial Activity
Despite structural similarity, prazosin (IC₅₀: 16.67 μM) exhibits twice the antimalarial potency of this compound (IC₅₀: 34.72 μM), likely due to differential binding to Plasmodium targets (PfPK7 vs. thioredoxin reductase) .
Biological Activity
Terazosin is an alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). However, recent studies have revealed additional biological activities that suggest potential therapeutic applications beyond its traditional uses. This article explores the biological activity of this compound, including its mechanisms of action, effects on various conditions, and findings from clinical studies.
This compound's primary mechanism involves blocking alpha-1 adrenergic receptors, leading to vasodilation and a decrease in blood pressure. However, it has been shown to interact with other biological pathways:
- Phosphoglycerate Kinase 1 (Pgk1) Activation : this compound binds to Pgk1, enhancing its enzymatic activity. This interaction promotes ATP release and increases the chaperone activity of Hsp90, which is crucial for cellular stress resistance .
- Neuroprotective Effects : In models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), this compound has demonstrated the ability to improve motor neuron survival and function by modulating glycolysis and protecting against oxidative stress .
Hypertension Management
A multicenter phase III study assessed this compound's long-term efficacy in managing hypertension. The study included 364 patients and showed significant reductions in both systolic and diastolic blood pressures. The results indicated:
- Mean Reduction : Supine diastolic pressure decreased by 12 to 14 mm Hg.
- Controlled Blood Pressure : Control rates at the last evaluable visit were 43% for this compound alone and up to 69% when combined with diuretics and beta-blockers.
- Adverse Events : Most adverse events were mild, with a low incidence of syncope (0.8%) during treatment .
Benign Prostatic Hyperplasia
In a large-scale trial involving 2084 men with moderate to severe BPH symptoms, this compound was found to significantly improve urinary flow rates and reduce symptom scores:
- AUA Symptom Score Improvement : An average improvement of 37.8% was observed in the this compound group compared to 18.4% in the placebo group.
- Treatment Failure Rates : Only 11.2% of patients on this compound experienced treatment failure compared to 25.4% in the placebo group .
Case Studies and Research Findings
Research has highlighted this compound's potential in various conditions beyond hypertension and BPH:
- Stroke and Sepsis Models : this compound improved survival rates and reduced organ damage in rodent models of stroke and sepsis by activating Pgk1 .
- Neurodegenerative Diseases : In ALS models, this compound treatment enhanced motor neuron function and survival, suggesting a promising avenue for clinical trials targeting neuroprotection .
- Clinical Observations : Retrospective analyses indicated that patients with Parkinson's disease prescribed this compound had fewer hospital visits and better motor symptom control compared to those not on the medication .
Summary Table of this compound's Biological Activities
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Terazosin’s α1-adrenoceptor antagonism?
- Methodological Answer :
- In vitro models : Radioligand binding assays (e.g., competition binding with <sup>3</sup>H-prazosin) can quantify this compound’s affinity (Ki) for α1-adrenoceptor subtypes (α1a, α1b, α1d). For example, (S)-Terazosin shows Ki values of 3.91 nM (α1a), 0.79 nM (α1b), and 1.16 nM (α1d) .
- In vivo models : Blood pressure response studies in normotensive or hypertensive animal models (e.g., spontaneously hypertensive rats) can assess hemodynamic effects. Ensure dose-response curves align with clinical ranges (1–20 mg/day in humans) .
Q. How should pharmacokinetic studies for this compound be designed to account for its high protein binding?
- Methodological Answer :
- Use equilibrium dialysis or ultrafiltration to measure unbound drug fractions in plasma. Since this compound is >90% protein-bound, dialysis may not effectively clear the drug in overdose scenarios, necessitating alternative interventions (e.g., vasopressors) .
- Consider enantiomer-specific pharmacokinetics: (S)-Terazosin exhibits higher receptor affinity, so chiral chromatography (e.g., HPLC with β-cyclodextrin columns) can resolve stereoselective metabolism .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy data for this compound across trials?
- Methodological Answer :
- Statistical reconciliation : Apply meta-analysis with heterogeneity testing (e.g., I<sup>2</sup> statistic) to assess variability. For example, pooled data from six placebo-controlled trials show asthenia (7.3% vs. 2.8% placebo) and postural hypotension (3.9% vs. 1.1% placebo) as significant adverse events (p ≤ 0.05) .
- Subgroup analysis : Stratify by patient demographics (e.g., age, comorbidities) or dosing regimens. Adjust for confounding variables like concomitant antihypertensive use.
Q. What experimental approaches are needed to investigate stereoselective effects of this compound enantiomers?
- Methodological Answer :
- Stereospecific assays : Compare (S)- and (R)-Terazosin using functional assays (e.g., isolated tissue preparations like rat aorta rings) to quantify potency differences in vasodilation .
- Molecular docking studies : Model enantiomer interactions with α1-adrenoceptor crystal structures (e.g., PDB ID 2RH1) to identify binding site variations.
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study this compound’s off-target effects?
- Methodological Answer :
- Network pharmacology : Map this compound’s targets using databases like STITCH or ChEMBL. Validate off-target hits (e.g., phosphodiesterase inhibition) via kinase activity profiling.
- Pathway enrichment analysis : Use tools like DAVID or MetaboAnalyst to identify perturbed metabolic pathways (e.g., cAMP/PKA signaling) in transcriptomic datasets from treated cell lines.
Q. Methodological Considerations for Data Analysis
Q. What statistical methods are recommended for addressing variability in this compound’s hemodynamic response data?
- Answer :
- Mixed-effects models : Account for intra-subject variability in repeated-measures designs (e.g., blood pressure monitoring over 24 hours).
- Bland-Altman plots : Assess agreement between invasive and non-invasive blood pressure measurements in preclinical studies .
Q. How can researchers ensure reproducibility in this compound studies?
- Answer :
- Standardized protocols : Adhere to ARRIVE guidelines for animal studies, including detailed dosing (mg/kg), administration routes, and blinding procedures.
- Open data practices : Publish raw data (e.g., receptor binding curves, hemodynamic traces) in repositories like Figshare or Zenodo, with metadata aligned with FAIR principles .
Q. Tables for Reference
Table 1 : Clinically Significant Adverse Events of this compound (Pooled Data from Six Trials)
Adverse Event | This compound Group (%) | Placebo Group (%) | p-value |
---|---|---|---|
Asthenia | 7.3 | 2.8 | ≤0.05 |
Postural Hypotension | 3.9 | 1.1 | ≤0.05 |
Dizziness | 9.1 | 4.0 | ≤0.05 |
Table 2 : α1-Adrenoceptor Subtype Affinity of (S)-Terazosin
Subtype | Ki (nM) |
---|---|
α1a | 3.91 |
α1b | 0.79 |
α1d | 1.16 |
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |
Record name | Terazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023639 | |
Record name | Terazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1.50e+00 g/L | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade. | |
Record name | Terazosin | |
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URL | https://www.drugbank.ca/drugs/DB01162 | |
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CAS No. |
63590-64-7 | |
Record name | Terazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Terazosin [INN:BAN] | |
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Record name | Terazosin | |
Source | DrugBank | |
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Record name | Terazosin | |
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Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
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Record name | TERAZOSIN | |
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Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271-274, 273 °C | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
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Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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